(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone

medicinal chemistry structure‑activity relationship ligand efficiency

The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone (CAS 2034502-18-4) belongs to the class of heteroarylpiperidine-isoxazole carboxamides, a chemotype recognized in patent literature for potential kinase inhibitor and CNS‑modulatory applications. Its molecular formula is C₁₅H₁₉N₅O₃ with a molecular weight of 317.349 g·mol⁻¹, and it is routinely supplied at ≥95% purity as a non‑human research reagent.

Molecular Formula C15H19N5O3
Molecular Weight 317.349
CAS No. 2034502-18-4
Cat. No. B2593031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone
CAS2034502-18-4
Molecular FormulaC15H19N5O3
Molecular Weight317.349
Structural Identifiers
SMILESCN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=NO3
InChIInChI=1S/C15H19N5O3/c1-19(2)13-14(17-8-7-16-13)22-11-4-3-9-20(10-11)15(21)12-5-6-18-23-12/h5-8,11H,3-4,9-10H2,1-2H3
InChIKeyKYTVBWBQBLIPIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone (CAS 2034502-18-4): Structural and Physicochemical Baseline for Research Sourcing


The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone (CAS 2034502-18-4) belongs to the class of heteroarylpiperidine-isoxazole carboxamides, a chemotype recognized in patent literature for potential kinase inhibitor and CNS‑modulatory applications [1]. Its molecular formula is C₁₅H₁₉N₅O₃ with a molecular weight of 317.349 g·mol⁻¹, and it is routinely supplied at ≥95% purity as a non‑human research reagent [2].

Why Generic Substitution of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone Is Scientifically Unjustified


In‑class compounds within the heteroarylpiperidine‑isoxazole series cannot be freely interchanged because minor structural perturbations – such as altering the isoxazole substitution position (5‑yl vs. 4‑yl), modifying the piperidine‑oxy‑heteroaryl linkage (3‑O vs. 4‑O), or varying the heteroaryl N‑substituent – are known to profoundly shift target selectivity, binding kinetics, and pharmacokinetic profiles [1]. The dimethylamino‑pyrazine‑2‑yl ether motif at the piperidine 3‑position, combined with an unsubstituted isoxazole‑5‑yl methanone terminus, creates a unique spatial and electronic signature that distinguishes this compound from its closest analogs and determines its specific utility in structure‑activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone Versus Closest Analogs


Isoxazole‑Regioisomer Molecular‑Weight Differential vs. 3,5‑Dimethylisoxazole‑4‑yl Analog

The target compound bears an unsubstituted isoxazole‑5‑yl carbonyl group, contrasting with the closely related 3,5‑dimethylisoxazole‑4‑yl analog (CAS 2034482‑86‑3). This structural difference eliminates two methyl groups, reducing the molecular weight by 28.05 g·mol⁻¹ (317.349 vs. 345.403 g·mol⁻¹) and decreasing the heavy‑atom count by two [1]. Lower molecular mass is often associated with improved ligand‑efficiency metrics (pIC₅₀·NHA⁻¹), making the target compound a more attractive starting point for fragment‑based and lead‑optimization programs where minimal molecular bulk is desired.

medicinal chemistry structure‑activity relationship ligand efficiency

Piperidine‑Oxy‑Linkage Position Differentiates Target from 4‑Oxy‑Linked Isoxazol‑5‑yl Analog

The target compound features a 3‑oxy‑piperidine linkage to the dimethylamino‑pyrazine, whereas the commercially available isoxazol‑5‑yl(4‑(pyrazin‑2‑yloxy)piperidin‑1‑yl)methanone utilizes a 4‑oxy connection and lacks the dimethylamino group. In related kinase‑inhibitor chemotypes, the 3‑oxy substitution enforces a different vector of the heteroaryl group out of the piperidine ring plane, which can alter hinge‑binding interactions by >10‑fold in IC₅₀ terms based on class‑level data for aminopyrazine‑ATR inhibitors [1]. No direct head‑to‑head assay data are publicly available for this specific pair, but the positional isomerism is known to critically determine target engagement in this chemical series.

conformational analysis binding mode target selectivity

Dimethylamino‑Pyrazine Substituent Effect vs. Unsubstituted Pyrazine in Isoxazol‑5‑yl Series

The 3‑dimethylamino group on the pyrazine ring increases the electron density of the heteroaryl system, raising the calculated pKₐ of the pyrazine nitrogen by approximately 0.8–1.5 log units relative to unsubstituted pyrazine (class‑level estimate based on N,N‑dimethylaminopyrazine derivatives) [1]. This enhanced basicity improves aqueous solubility under mildly acidic conditions and can strengthen hydrogen‑bond acceptor interactions with kinase hinge residues. The unsubstituted pyrazine analog isoxazol‑5‑yl(4‑(pyrazin‑2‑yloxy)piperidin‑1‑yl)methanone lacks this feature, potentially limiting solubility and target‑binding versatility.

basicity solubility hydrogen bonding

Purity Specification: ≥95% as a Procurement‑Grade Differentiator

The compound is supplied with a certified purity of ≥95%, as stated by commercial vendors serving the research‑chemical market [1]. This specification is critical because structurally similar analogs in the dimethylamino‑pyrazine‑piperidine‑isoxazole series are often offered at lower purities (90–93%) or without rigorous analytical certification, introducing variability into dose‑response and selectivity profiling studies. A defined 95% purity baseline reduces the likelihood of confounding effects from synthetic by‑products.

quality control assay reproducibility batch consistency

Absence of Methyl Substitution on Isoxazole Differentiates Target from 5‑Methylisoxazol‑3‑yl and 3,5‑Dimethylisoxazol‑4‑yl Analogs

The target compound carries an unsubstituted isoxazole‑5‑yl group, unlike the 5‑methylisoxazol‑3‑yl analog (CAS 2034482‑86‑3) and the 3,5‑dimethylisoxazol‑4‑yl analog. Methyl groups on the isoxazole increase steric bulk and can alter metabolic susceptibility (e.g., CYP‑mediated oxidation of methyl substituents) [1]. In kinase‑inhibitor SAR, removal of isoxazole methyl groups has been associated with shifts in selectivity profiles; for instance, Vertex ATR inhibitor patents disclose that isoxazole substitution patterns directly modulate kinase‑selectivity windows, although discrete IC₅₀ values for these specific analogs are not publicly disclosed [2].

steric hindrance metabolic stability target selectivity

Recommended Research Application Scenarios for (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone Procurement


ATR Kinase Inhibitor Chemical‑Probe Development and SAR Expansion

The compound serves as a structurally differentiated entry point into the aminopyrazine‑isoxazole ATR inhibitor chemotype. Its unsubstituted isoxazole‑5‑yl moiety and 3‑oxy‑piperidine linkage offer a distinct SAR vector compared to the 4‑oxy‑linked, isoxazole‑substituted analogs prevalent in Vertex patent examples [1]. Procurement enables teams to explore whether removing isoxazole methyl groups improves kinase‑selectivity windows while maintaining ATR potency.

Fragment‑Based and Lead‑Optimization Studies Prioritizing Low Molecular‑Weight Scaffolds

With a molecular weight of 317.349 g·mol⁻¹ and a heavy‑atom count of 23, this compound is approximately 8% lighter than the closest dimethylisoxazole analog, making it a more suitable candidate for fragment‑growth strategies where ligand efficiency (pIC₅₀·NHA⁻¹) is a primary optimization parameter [2]. The ≥95% purity specification ensures reliable activity readouts in fragment‑based screening cascades.

Solubility‑Sensitive Biochemical and Cellular Assay Development

The dimethylamino‑pyrazine substituent elevates the pyrazine nitrogen basicity by an estimated 0.8–1.5 pKₐ units relative to unsubstituted pyrazine analogs [3]. This property can be exploited in assays conducted at low pH (e.g., lysosomal‑target engagement assays) where solubility of neutral heteroaryl compounds is often limiting. The compound thus fills a niche that more hydrophobic, methyl‑substituted analogs cannot address.

Selectivity‑Profiling Panels for Piperidine‑Oxy‑Linked Kinase Inhibitors

Because the 3‑oxy‑piperidine connectivity enforces a different conformational preference than the 4‑oxy isomer, this compound is a valuable tool for dissecting the contribution of linker geometry to kinase‑profiling selectivity [1]. Including both the 3‑oxy and 4‑oxy isomers in a selectivity panel allows medicinal chemists to deconvolute the steric and electronic determinants of target engagement.

Quote Request

Request a Quote for (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.